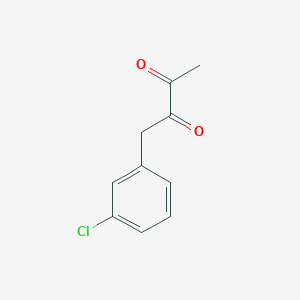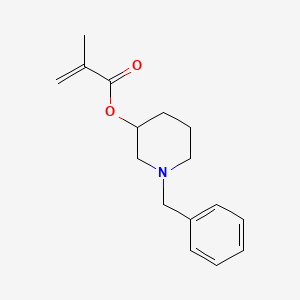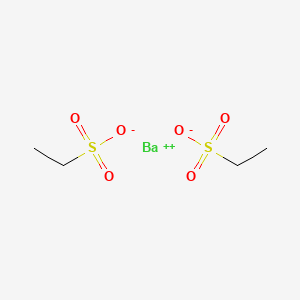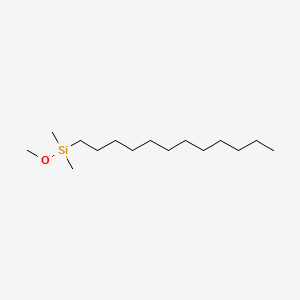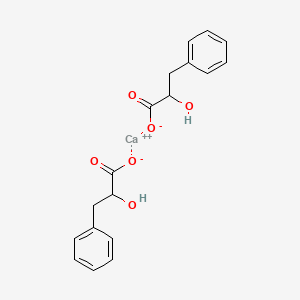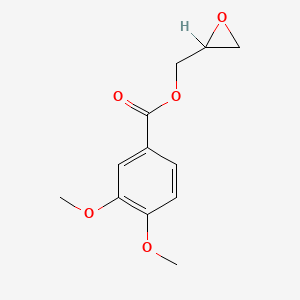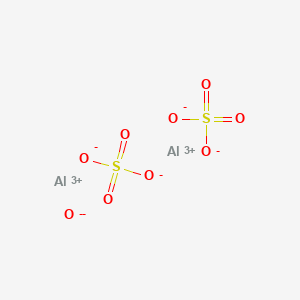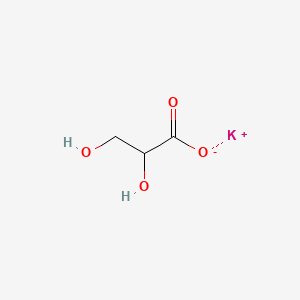![molecular formula C17H18N4O B15176634 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and indazole rings.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to introduce various substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways and has been studied for its effects on cellular processes.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine can be compared with other indazole derivatives, such as:
N-{3-Cyclopropyl-1-[(6-methyl-2-pyridinyl)methyl]-1H-indazol-4-yl}-7-[2-(4-methyl-1-piperazinyl)ethoxy]imidazo[1,2-a]pyridine-3-carboxamide: This compound has a similar indazole core but different substituents, leading to distinct biological activities.
1-(6-Chloropyridin-3-yl)-N-methylmethanamine: Another related compound with a pyridinyl group, but with different functional groups and properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H18N4O |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
3-cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine |
InChI |
InChI=1S/C17H18N4O/c1-22-15-7-2-4-12(19-15)10-21-14-6-3-5-13(18)16(14)17(20-21)11-8-9-11/h2-7,11H,8-10,18H2,1H3 |
InChI Key |
GAXGVDRMENNLPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)CN2C3=CC=CC(=C3C(=N2)C4CC4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




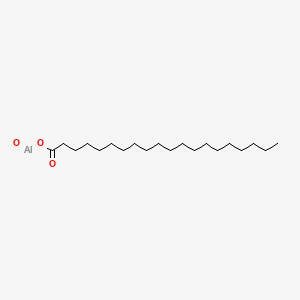
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)
